molecular formula C20H25N7O3 B6468502 6-[5-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine CAS No. 2640956-58-5

6-[5-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine

Cat. No.: B6468502
CAS No.: 2640956-58-5
M. Wt: 411.5 g/mol
InChI Key: ZMMPUOQQRVEBDX-UHFFFAOYSA-N
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Description

The compound 6-[5-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine is a purine derivative with two distinct substituents:

  • At the N9 position: A 2-methoxyethyl group, which enhances hydrophilicity and may improve bioavailability compared to bulky alkyl/aryl substituents.
  • At the C6 position: A bicyclic octahydropyrrolo[3,4-c]pyrrole moiety linked via a carbonyl group to a 3,5-dimethyl-1,2-oxazole.

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O3/c1-12-16(13(2)30-24-12)20(28)27-8-14-6-26(7-15(14)9-27)19-17-18(21-10-22-19)25(11-23-17)4-5-29-3/h10-11,14-15H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMPUOQQRVEBDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-[5-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine is a complex purine derivative that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₃₁N₅O₃
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that purine derivatives exhibit a range of biological activities including:

  • Antimicrobial
  • Antiviral
  • Anticancer
  • Anti-inflammatory

Antimicrobial Activity

Several studies have investigated the antimicrobial efficacy of oxazole and purine derivatives. For instance, oxazole derivatives have shown significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected compounds are summarized in Table 1.

CompoundMIC (µg/ml)Bacterial Strain
10.8S. aureus
21.6E. coli
33.2P. aeruginosa
41.6C. albicans

The compound under study is hypothesized to possess similar antimicrobial properties due to its structural similarities with known active compounds.

Antiviral Activity

Purines are well-known for their antiviral properties. Compounds that mimic natural nucleosides can inhibit viral replication by competing with viral enzymes. The specific antiviral activity of the target compound remains to be fully elucidated but is an area of ongoing research.

Anticancer Potential

Recent studies have highlighted the anticancer potential of purine derivatives. For example, certain purines have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's unique structure may enhance its efficacy against specific cancer types.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with purine structures can inhibit key enzymes involved in nucleic acid synthesis.
  • Receptor Binding : The ability to bind to specific receptors may modulate cellular signaling pathways.
  • Oxidative Stress Induction : Some derivatives induce oxidative stress in microbial cells or cancer cells, leading to cell death.

Case Studies and Research Findings

A comprehensive review by Shamsuzzaman et al. (2019) examined various oxazole derivatives and their biological activities, emphasizing the importance of structural modifications in enhancing therapeutic efficacy .

In another study focused on purines, it was found that modifications at the 6-position significantly impacted both cytotoxicity and selectivity towards cancer cells . This suggests that the structural features of the compound are critical for its biological activity.

Comparison with Similar Compounds

Comparison with Similar Purine Derivatives

Structural and Electronic Features

Table 1: Substituent Effects on Key Properties
Compound Name N9 Substituent C6 Substituent Planarity of C6 Group Key Interactions/Reactivity
Target Compound 2-Methoxyethyl Octahydropyrrolo-pyrrole + oxazole carbonyl Likely non-coplanar Hydrogen bonding (oxazole carbonyl)
9-Benzyl-6-phenyl-9H-purine Benzyl Phenyl Coplanar with purine Facilitates Ru-catalyzed C–H activation
2-Amino-6-chloro-9-cyclopentyl-9H-purine Cyclopentyl Chloro N/A Nucleophilic substitution at C6
8,8’-Bis(9-benzyl-6-phenyl)-9H-purine Benzyl (both N9) Phenyl (both C6) Coplanar with purine Steric hindrance limits reactivity

Key Observations :

  • C6 Substituent Planarity : Unlike 9-benzyl-6-phenyl-9H-purine, where the C6 aryl group is coplanar with the purine ring (enabling C–H activation ), the target compound’s bicyclic C6 substituent likely disrupts planarity. This may reduce π-stacking interactions but enhance selectivity via steric or hydrogen-bonding effects.
  • N9 Substituent : The 2-methoxyethyl group offers a balance between hydrophilicity and steric bulk, contrasting with benzyl (hydrophobic, bulky) or cyclopentyl (moderately bulky) groups in analogs .

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